molecular formula C22H14FN3OS B2614410 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine CAS No. 670270-75-4

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

Cat. No.: B2614410
CAS No.: 670270-75-4
M. Wt: 387.43
InChI Key: VYHOMFYBIQDKJP-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a fluorophenyl group, a methylquinolinyl group, and a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under conditions such as reflux in the presence of a strong acid or base.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the thienopyrimidine core.

    Attachment of the Methylquinolinyl Group: This step often involves an etherification reaction, where the quinolinyl group is introduced using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinyl group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the thienopyrimidine core, potentially leading to the formation of dihydrothienopyrimidines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydrothienopyrimidines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is studied for its unique electronic properties, making it a candidate for use in organic electronics and photonics.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

In the industrial sector, the compound’s properties are leveraged for the development of advanced materials, including polymers and coatings with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and quinolinyl groups may facilitate binding to these targets, leading to modulation of their activity. The thienopyrimidine core can interact with nucleic acids or proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
  • 5-(4-Bromophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine
  • 5-(4-Methylphenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine

Uniqueness

Compared to its analogs, 5-(4-Fluorophenyl)-4-((2-methylquinolin-8-yl)oxy)thieno[2,3-d]pyrimidine is unique due to the presence of the fluorine atom in the phenyl group. This fluorine atom can significantly influence the compound’s electronic properties, reactivity, and interaction with biological targets, making it distinct in its applications and effects.

Properties

IUPAC Name

5-(4-fluorophenyl)-4-(2-methylquinolin-8-yl)oxythieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3OS/c1-13-5-6-15-3-2-4-18(20(15)26-13)27-21-19-17(11-28-22(19)25-12-24-21)14-7-9-16(23)10-8-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHOMFYBIQDKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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